1,3-Bis(2-chloro-4-nitrophenyl)urea
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Overview
Description
1,3-Bis(2-chloro-4-nitrophenyl)urea is a chemical compound with the molecular formula C13H8Cl2N4O5 It is known for its unique structure, which includes two chloro and nitro groups attached to a phenyl ring, linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chloro-4-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with phosgene, followed by the reaction with another equivalent of 2-chloro-4-nitroaniline. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloro-4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Major Products
Reduction: 1,3-Bis(2-amino-4-nitrophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(2-chloro-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloro-4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-nitrophenyl)urea: Similar structure but lacks the chloro groups.
1,3-Bis(2-chloro-4,6-dibromophenyl)urea: Contains additional bromine atoms.
1,3-Bis(4-chloro-2-methylphenyl)urea: Contains methyl groups instead of nitro groups.
Uniqueness
1,3-Bis(2-chloro-4-nitrophenyl)urea is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C13H8Cl2N4O5 |
---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
1,3-bis(2-chloro-4-nitrophenyl)urea |
InChI |
InChI=1S/C13H8Cl2N4O5/c14-9-5-7(18(21)22)1-3-11(9)16-13(20)17-12-4-2-8(19(23)24)6-10(12)15/h1-6H,(H2,16,17,20) |
InChI Key |
GDXJHFNDNMZMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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